(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
The compound “(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone” features a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 3-chlorophenyl group via a ketone bridge. This structure confers unique conformational rigidity and electronic properties, making it a candidate for pharmacological applications, particularly in targeting sigma receptors (σRs) and central nervous system (CNS) disorders . Its molecular formula is C₁₆H₁₈ClNO₃, with an average mass of 307.77 g/mol (estimated from analogous compounds in ). The 3-chlorophenyl substituent likely enhances lipophilicity and influences binding affinity to biological targets compared to other halogenated analogs .
Properties
IUPAC Name |
(3-chlorophenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-4-1-3-12(11-13)14(18)17-7-5-15(6-8-17)19-9-2-10-20-15/h1,3-4,11H,2,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXRTUAHTFESHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.
Reduction: : Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorophenol derivatives.
Reduction: : Production of corresponding alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 3-chlorophenyl analog may exhibit distinct σR binding compared to 2-chloro-6-fluoro () or 4-chlorophenyl () derivatives due to steric and electronic effects.
- Polar Groups : Methanesulfonyl () or ethoxycarbonyl () substituents improve aqueous solubility, critical for pharmacokinetics.
Pharmacological Activity
Sigma Receptor (σR) Affinity
- The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is associated with high σR affinity. For example, spirocyclic derivatives like 9-benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane () and related compounds () show potent σ1R antagonism, reducing binge eating in rodent models at 3–7 mg/kg .
- Impact of Substituents : The 3-chlorophenyl group likely optimizes σ1R binding compared to bulkier substituents (e.g., benzyl), which may increase off-target effects .
Anti-Mycobacterial Activity
- In -dioxa-9-azaspiro[5.5]undecane derivatives paired with lipophilic side chains (e.g., n-octyl) demonstrated submicromolar activity against mycobacteria.
Antihypertensive Activity
- Spirocyclic analogs with indole-ethyl substituents (e.g., compound 21 in ) showed potent antihypertensive effects via α1-adrenoceptor blockade.
Biological Activity
The compound (3-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a member of the spirocyclic class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 305.81 g/mol
- CAS Number : 922171-27-5
The presence of a chlorophenyl group and a spirocyclic structure contributes to its unique properties and biological activities.
Antagonistic Properties
Research indicates that compounds similar to this compound exhibit antagonistic activity at metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological disorders, including anxiety, depression, and schizophrenia. The antagonism of mGluR5 can potentially lead to therapeutic effects in these conditions .
Inhibitory Effects
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thus enhancing cholinergic signaling which is beneficial in conditions like Alzheimer’s disease .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . This suggests potential applications in cancer therapy.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| mGluR5 Antagonism | Inhibition of receptor signaling | |
| AChE Inhibition | Increased acetylcholine levels | |
| Cytotoxicity | Induction of apoptosis via caspase activation |
Case Study 1: Neurological Disorders
In a study involving animal models of anxiety and depression, the administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. These findings support its potential use as an anxiolytic agent .
Case Study 2: Cancer Treatment
A series of experiments conducted on human breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability after 48 hours. Flow cytometry analysis indicated that the compound caused G0/G1 phase arrest followed by apoptosis .
Q & A
Q. What are optimized synthetic routes for (3-chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?
The synthesis of spiroazaspiroketal derivatives typically involves multi-step condensation and cyclization reactions. For example, similar compounds are synthesized via reactions between aldehydes and amines under catalytic conditions, followed by purification using chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC to resolve diastereomers . Adjusting stoichiometry, solvent polarity, and reaction time can improve yields.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
Q. How should this compound be stored to ensure stability?
Spiroazaspiroketals are often hygroscopic and sensitive to light/heat. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) are recommended to identify decomposition pathways .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Structure-activity relationship (SAR) studies on analogs reveal that:
- The 1,5-dioxa-9-azaspiro[5.5]undecane core enhances membrane permeability and target binding compared to monocyclic systems.
- Substitutions at the 3-chlorophenyl group (e.g., electron-withdrawing groups like nitro or cyano) improve anti-mycobacterial potency by modulating lipophilicity (log P) .
- Diastereomer ratios significantly impact bioactivity; e.g., 6/6 spiro systems outperform 6/5 analogs in MIC50 assays .
Q. How can researchers resolve contradictions in pharmacological data between batches?
Batch inconsistencies may arise from:
- Diastereomer contamination : Use chiral HPLC or SFC (supercritical fluid chromatography) to isolate enantiomers .
- Trace impurities : Employ LC-MS with high-resolution mass detection (HRMS) to identify byproducts (e.g., oxidation derivatives) .
- Crystallinity variations : Characterize polymorphs via DSC (differential scanning calorimetry) or PXRD .
Q. What methodological strategies address challenges in analytical profiling?
- Diastereomer separation : Optimize mobile phase composition (e.g., heptane/EtOAC with 0.1% TFA) .
- Low-concentration impurity detection : Use UPLC-MS/MS with MRM (multiple reaction monitoring) for sensitivity .
- Stereochemical confirmation : Combine NOESY NMR with computational modeling (e.g., DFT for energy-minimized conformers) .
Q. How can computational tools aid in optimizing this compound’s design?
- Molecular docking : Predict binding affinity to targets like METTL3 or mycobacterial enzymes using AutoDock Vina .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .
- log P prediction : Use software like MarvinSketch to balance lipophilicity and solubility .
Methodological Notes
- Synthetic Optimization : Always validate reaction scalability (e.g., from mg to g scale) using DOE (design of experiments) principles .
- Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR and LC-MS workflows to control for instrumental drift .
- Safety Compliance : Follow EPA guidelines (§721.20315) for reporting significant new uses and handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
